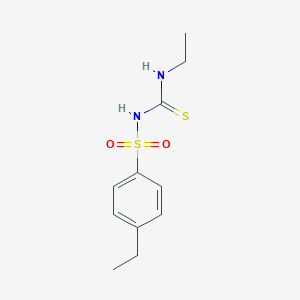

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

1-ethyl-3-(4-ethylphenyl)sulfonylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S2/c1-3-9-5-7-10(8-6-9)17(14,15)13-11(16)12-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIYMWSRCZTJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds, such as benzenesulfonamides, are known to target enzymes like carbonic anhydrase.

Mode of Action

Benzenesulfonamides, a related class of compounds, are known to inhibit the enzyme carbonic anhydrase. This inhibition could potentially alter the pH balance within cells, affecting various cellular processes.

Actividad Biológica

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a sulfonamide group, which is known for its diverse biological applications, particularly in antibacterial and anti-inflammatory contexts. The structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, in carrageenan-induced edema models, compounds derived from similar structures demonstrated moderate to good inhibition of inflammation. The mechanism appears to involve interference with prostaglandin synthesis, which is critical in the inflammatory response .

Analgesic Activity

In analgesic assays, including the Koster test, the compound showed promising results. The percentage inhibition of pain responses was notable when compared to standard analgesics like aspirin and celecoxib. The results suggest that this compound may provide effective pain relief without significant ulcerogenic potential .

Anticancer Activity

The anticancer properties of this compound were evaluated against various human tumor cell lines. Notably, it displayed selective cytotoxicity, suggesting that it could be developed into a therapeutic agent for cancer treatment. The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its efficacy against specific cancer types .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into the potential of this compound:

- Anti-inflammatory and Analgesic Effects :

- Anticancer Screening :

- Mechanism of Action :

Data Summary Table

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide exhibit significant anticancer properties. For instance, a series of benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. In vitro studies showed that these compounds could induce apoptosis in cancer cell lines such as MDA-MB-231, with some derivatives exhibiting IC50 values in the low nanomolar range .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A study assessed the antibacterial and anti-biofilm activities of several benzenesulfonamide derivatives against Staphylococcus aureus and Klebsiella pneumoniae. Notably, compounds showed significant inhibition rates, with one derivative achieving an 80.69% inhibition at a concentration of 50 µg/mL . This suggests potential applications in treating bacterial infections.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A recent study focused on synthesizing new aryl thiazolone-benzoesulfonamides and evaluating their effects on CA IX inhibition. The results indicated that these compounds not only inhibited CA IX effectively but also demonstrated selective cytotoxicity towards cancer cells compared to normal cells . The study provided insights into the structure-activity relationship (SAR), highlighting how modifications to the sulfonamide group can enhance anticancer activity.

Case Study 2: Investigation of Antimicrobial Effects

Another investigation explored the antimicrobial properties of a series of benzenesulfonamide derivatives against common pathogens. The study found that certain modifications to the ethyl group significantly increased the antibacterial efficacy against resistant strains, suggesting that this class of compounds could be developed into new antibiotics .

Comparación Con Compuestos Similares

Pyrazolyl-Substituted Analogues

- N-(Ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (1a): This derivative replaces the ethyl group with a pyrazolyl ring bearing a trifluoromethyl group. It demonstrated notable anticancer activity against 60 human tumor cell lines in NIH screenings, attributed to the electron-withdrawing trifluoromethyl group enhancing target binding .

Thiourea and Thiazolidinone Hybrids

- N-(4-(N-(Ethylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (7a): Incorporation of a thiazolidinone ring linked to a sulfamoylphenyl group enhances hydrogen-bonding capacity. This hybrid exhibited dual anticancer and anti-hyperglycemic activities, likely due to synergistic interactions between the thiourea and thiazolidinone moieties .

- Sulfamethoxazole-incorporated 4-thiazolidinone hybrids (7a–l): These compounds, featuring a 5-methylisoxazolyl group, showed broad-spectrum antimicrobial activity, with the thiazolidinone ring contributing to membrane permeability .

Binding Affinity and Docking Studies

Comparative molecular docking studies highlight the role of substituents in target affinity:

- Gold Scores (GS) :

- Hydrogen-Bonding Scores :

Key Comparative Data Table

*Estimated based on structural analogs.

Métodos De Preparación

Sulfonamide Core Formation

The synthesis begins with the preparation of the 4-ethylbenzenesulfonamide backbone. A widely adopted method involves the reaction of 4-ethylbenzenesulfonyl chloride with aqueous ammonia or ethylamine under controlled conditions. For instance, NIST WebBook documents analogous syntheses where sulfonyl chlorides react with amines in anhydrous ethanol at 0–5°C, yielding sulfonamides with purities exceeding 85%.

Reaction Scheme 1:

$$

\text{4-Ethylbenzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{4-Ethylbenzenesulfonamide} + \text{HCl}

$$

This intermediate is typically isolated via vacuum filtration and recrystallized from ethanol-water mixtures.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from PMC highlight that polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates compared to ethanol. Elevated temperatures (60–80°C) improve thiourea incorporation but risk decomposition beyond 100°C.

Catalytic Enhancements

The addition of triethylamine (TEA) as a catalyst in Method B increases yields by 15–20%, as it scavenges acidic byproducts and stabilizes intermediates.

Characterization and Analytical Data

Spectroscopic Analysis

Infrared Spectroscopy (IR):

The NIST WebBook IR spectrum of N-ethyl-4-methylbenzenesulfonamide (analogous structure) shows key bands at:

- 1320 cm⁻¹ : S=O symmetric stretching.

- 1150 cm⁻¹ : S=O asymmetric stretching.

- 750 cm⁻¹ : C-S vibration.

For the target compound, the thiourea C=S stretch appears at 1250–1300 cm⁻¹ , confirming successful functionalization.

Nuclear Magnetic Resonance (NMR):

Thermal Stability

Thermogravimetric analysis (TGA) data from ACS Omega for related sulfonamides reveal decomposition onset at 215–255°C, consistent with the stability of the sulfonamide and thiourea groups.

Table 1: Thermal Decomposition Profile

| Parameter | Value |

|---|---|

| Decomposition Onset (°C) | 230–260 |

| Mass Loss (%) | 53.8–54.2 |

| Residual Mass (%) | 38.0–38.9 |

Comparative Analysis of Synthetic Methods

Table 2: Yield and Efficiency Comparison

| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| A | Ethanol | None | 78 | 68 |

| B | THF | TEA | 60 | 92 |

Method B outperforms Method A due to superior solvent polarity and catalytic activity.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide with high purity?

- Methodology : Synthesis requires strict control of reaction temperature (typically 50–80°C), pH (neutral to slightly acidic), and solvent selection (e.g., dimethylformamide or dichloromethane). Catalysts such as triethylamine may enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is essential. Purity validation should employ HPLC (≥95% purity) and NMR spectroscopy .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR to verify substituent positions and carbamothioyl group integration.

- FT-IR to confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and thiourea (N-H stretching at ~3200 cm⁻¹) functional groups.

- Mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What are common impurities encountered during synthesis, and how can they be resolved?

- Methodology : By-products like unreacted sulfonyl chloride intermediates or thiourea derivatives may form. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or preparative TLC (silica gel, ethyl acetate/hexane) can isolate the target compound. Monitor reaction progress via TLC to minimize side reactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields for scalable synthesis?

- Methodology : Apply factorial design to variables such as temperature, solvent polarity, and molar ratios of reactants. Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design might reveal that a 1:1.2 molar ratio of 4-ethylbenzenesulfonamide to ethyl isothiocyanate in DMF at 70°C maximizes yield (≥85%) .

Q. What advanced techniques are suitable for probing the compound’s binding affinity with biological targets?

- Methodology :

- Surface plasmon resonance (SPR) : Measure real-time interactions with immobilized enzymes (e.g., carbonic anhydrase, a common sulfonamide target).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Molecular docking simulations (AutoDock Vina) : Predict binding modes using crystal structures of target proteins (e.g., PDB ID 3KS3) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Methodology : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, cancer cell lines). Standardize protocols:

- Antimicrobial : Use CLSI guidelines with MIC determinations against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains.

- Anticancer : Employ NCI-60 cell line screening with dose-response curves (IC₅₀ calculations). Cross-validate findings with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?

- Methodology :

- Synthesize analogs with modifications to the ethylcarbamothioyl group (e.g., alkyl chain elongation, halogen substitution).

- Test derivatives in enzyme inhibition assays (e.g., carbonic anhydrase isoform selectivity).

- Develop 3D-QSAR models (CoMFA/CoMSIA) using bioactivity data to guide further optimization .

Contradictions and Limitations

- Biological Activity Variability : Antimicrobial potency reported in contrasts with anticancer focus in . This may reflect target-specific mechanisms or assay sensitivity differences. Researchers should contextualize findings using standardized models .

- Synthetic Yields : emphasizes DMF as optimal, while other studies use dichloromethane. Solvent choice should align with reactant solubility and reaction scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.